molecular formula C10H14N2O2S B1468573 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol CAS No. 1339184-71-2

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol

Cat. No. B1468573
CAS RN: 1339184-71-2
M. Wt: 226.3 g/mol
InChI Key: TYXSUPULZRPACH-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of 2,4-disubstituted thiazole derivatives, which includes “1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol”, involves the reaction of hydrazonoyl halides with alkyl carbothioates . The substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes .


Molecular Structure Analysis

The molecular structure of thiazoles, including “1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol”, is characterized by a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug-target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at positions 2 and 4 of the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antibacterial Applications

Thiazole derivatives, including 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol , have shown significant promise as antibacterial agents. The presence of the thiazole ring is known to contribute to the antibacterial efficacy of these compounds. Researchers have found that the substituents on the thiazole ring, such as the 2,4-dimethyl groups, can greatly influence the biological activity against various bacterial strains .

Antifungal Properties

Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. The structural variability provided by the thiazole core allows for the synthesis of compounds that can target a range of fungal pathogens. This makes them valuable in the development of new antifungal drugs, especially in the face of rising drug resistance .

Anti-inflammatory Potential

The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation. The dimethyl substitution on the thiazole ring of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol may enhance its interaction with biological targets involved in inflammation .

Antitumor Activity

Thiazoles have been explored for their antitumor activity, with several derivatives showing promising results in preclinical studies. The ability to modify the thiazole ring with various substituents allows for the optimization of antitumor properties, potentially leading to the development of new cancer therapies .

Antidiabetic Effects

Research has indicated that thiazole derivatives can play a role in managing diabetes. By influencing various biological targets associated with glucose metabolism, these compounds can contribute to the development of antidiabetic medications. The specific structure of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol may offer unique advantages in this field .

Antiviral Capabilities

The antiviral capabilities of thiazole derivatives are another area of interest. These compounds can be engineered to interfere with viral replication or to modulate the host’s immune response to viral infections. The thiazole core structure is key to the antiviral activity, and the dimethyl substitution could affect the compound’s efficacy against specific viruses .

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases. The unique structure of thiazole compounds, including 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol , makes them suitable candidates for antioxidant therapy .

Neuroprotective Effects

Lastly, thiazole derivatives have shown potential in neuroprotection. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage. The specific interactions of thiazole compounds with neuronal targets are an active area of research, with the goal of developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

Mechanism of Action

The mechanism of action of thiazole derivatives is related to their molecular structure and the substituents at positions 2 and 4 of the thiazole ring . These factors can affect the interaction between the thiazole derivative and the target protein, leading to various biological effects .

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6-9(15-7(2)11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSUPULZRPACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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